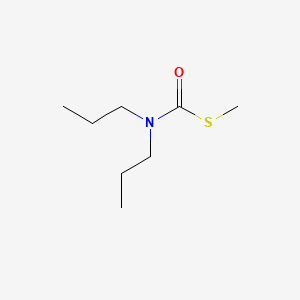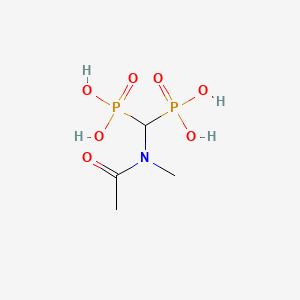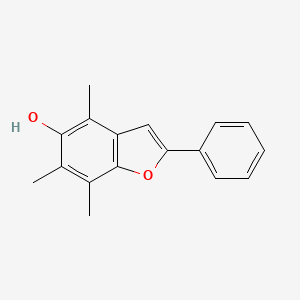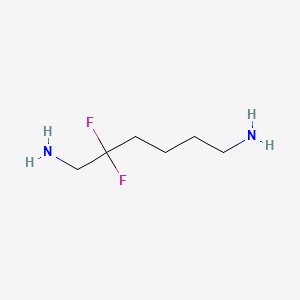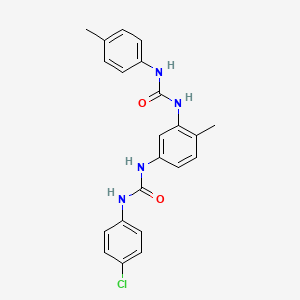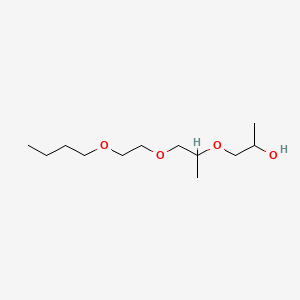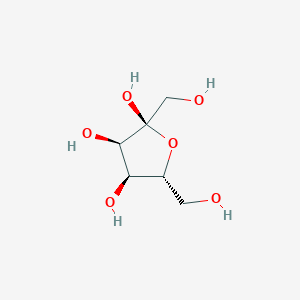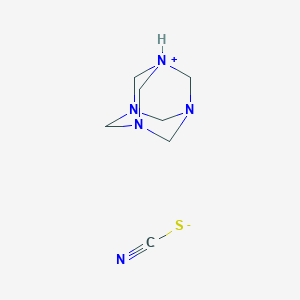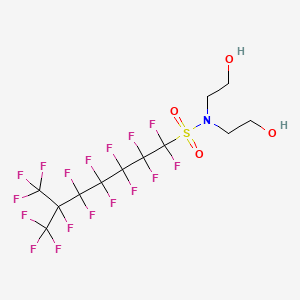
2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,5-trimetilciclohexil)-2-metilpropan-1-ona es un compuesto orgánico con la fórmula molecular C13H24O. Es una cetona, caracterizada por la presencia de un grupo carbonilo (C=O) unido a un anillo de ciclohexano sustituido con grupos metilo. Este compuesto es conocido por su estructura y propiedades únicas, convirtiéndolo en un tema de interés en varios campos científicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(3,3,5-trimetilciclohexil)-2-metilpropan-1-ona típicamente implica la alquilación de un derivado de ciclohexanona. Un método común incluye la reacción de 3,3,5-trimetilciclohexanona con un agente alquilante apropiado bajo condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base fuerte como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu) para desprotonar la ciclohexanona, seguido de la adición de un haluro de alquilo para formar el producto deseado.
Métodos de Producción Industrial
A escala industrial, la producción de 1-(3,3,5-trimetilciclohexil)-2-metilpropan-1-ona puede involucrar procesos catalíticos para mejorar el rendimiento y la eficiencia. Se pueden emplear catalizadores como complejos de paladio o níquel para facilitar la reacción de alquilación. Además, se pueden utilizar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(3,3,5-trimetilciclohexil)-2-metilpropan-1-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos u otros derivados oxidados utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: La reducción del grupo carbonilo puede producir alcoholes. Los agentes reductores comunes incluyen el borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4).
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el carbono carbonílico es atacado por nucleófilos como aminas o alcoholes, lo que lleva a la formación de iminas o acetales, respectivamente.
Reactivos y Condiciones Comunes
Oxidación: KMnO4, CrO3, H2O2
Reducción: NaBH4, LiAlH4
Sustitución: Aminas, alcoholes, ácidos
Principales Productos Formados
Oxidación: Ácidos carboxílicos, ésteres
Reducción: Alcoholes
Sustitución: Iminas, acetales
Aplicaciones Científicas De Investigación
1-(3,3,5-trimetilciclohexil)-2-metilpropan-1-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la preparación de moléculas complejas y productos farmacéuticos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico en diversas afecciones médicas.
Industria: Se utiliza en la producción de fragancias, sabores y otros productos químicos especiales debido a su perfil de olor único.
Mecanismo De Acción
El mecanismo de acción de 1-(3,3,5-trimetilciclohexil)-2-metilpropan-1-ona implica su interacción con objetivos moleculares y vías específicas. El grupo carbonilo en el compuesto puede formar enlaces de hidrógeno con moléculas biológicas, influenciando su estructura y función. Además, el compuesto puede interactuar con enzimas y receptores, modulando su actividad y conduciendo a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
3,3,5-Trimetilciclohexanona: Un precursor en la síntesis de 1-(3,3,5-trimetilciclohexil)-2-metilpropan-1-ona.
2-Metilciclohexanona: Una cetona estructuralmente similar con diferentes patrones de sustitución.
Ciclohexanona: El compuesto padre con una estructura más simple.
Singularidad
1-(3,3,5-trimetilciclohexil)-2-metilpropan-1-ona es única debido a su patrón de sustitución específico en el anillo de ciclohexano, que imparte propiedades químicas y físicas distintas. Esta singularidad la convierte en valiosa en diversas aplicaciones, particularmente en la síntesis de moléculas orgánicas complejas y productos químicos especiales.
Propiedades
Número CAS |
84604-49-9 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
2-methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one |
InChI |
InChI=1S/C13H24O/c1-9(2)12(14)11-6-10(3)7-13(4,5)8-11/h9-11H,6-8H2,1-5H3 |
Clave InChI |
GEHCZEBBRIVDOD-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)C)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


